molecular formula C8H8BrClN2 B3248808 5-bromo-1H-indol-3-amine Hydrochloride CAS No. 1893457-72-1

5-bromo-1H-indol-3-amine Hydrochloride

Cat. No.: B3248808
CAS No.: 1893457-72-1
M. Wt: 247.52
InChI Key: BRGHKBZUPNOLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-indol-3-amine Hydrochloride is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . A straightforward synthetic approach has been used to create 5-bromosubstituted derivatives of indole phytoalexins .


Molecular Structure Analysis

The molecular weight of this compound is 196.04400 . The molecular formula is C8H6BrN . The InChI code is 1S/C8H7BrN2.ClH/c9-5-1-2-6-7 (10)4-11-8 (6)3-5;/h1-4,11H,10H2;1H .


Physical and Chemical Properties Analysis

This compound is a crystalline compound . It has a melting point of 271.4 °C . It is stable up to 290 °C with two-step degradation .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-1H-indol-3-amine hydrochloride serves as a versatile precursor in the synthesis of complex indole derivatives. Indole alkaloids, for instance, have been a focal point for organic chemists due to their significant biological activities and presence in natural products. The compound's bromine and amine functionalities make it a valuable starting material in the construction of indole nuclei through various synthetic routes, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes (Taber & Tirunahari, 2011). Such methodologies are instrumental in producing pharmaceuticals and agrochemicals featuring the indole core.

Environmental and Material Sciences

In the realm of environmental science, amine-functionalized materials, including those derived from or related to this compound, have demonstrated efficacy in contaminant removal from water. A review highlights the use of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS), underlining the critical role of amine groups in adsorption processes (Ateia et al., 2019). The interaction between amine groups and pollutants underscores the compound's relevance in developing advanced materials for environmental cleanup.

Catalysis and Organic Reactions

The compound's utility extends to catalysis, where its derivatives are explored for introducing functional groups to indoles, a class of compounds with widespread applications in drug development and materials science. Research on catalytic aza-alkylation of indoles demonstrates the potential of using bromoindoles as substrates to introduce aminomethyl groups, thereby diversifying the structure and functionality of indole-based compounds (Bonandi et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Properties

IUPAC Name

5-bromo-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGHKBZUPNOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-indol-3-amine Hydrochloride
Reactant of Route 2
5-bromo-1H-indol-3-amine Hydrochloride
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-indol-3-amine Hydrochloride
Reactant of Route 4
Reactant of Route 4
5-bromo-1H-indol-3-amine Hydrochloride
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-indol-3-amine Hydrochloride
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-indol-3-amine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.